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molecular formula C12H12O B2780262 3-Benzylcyclopent-2-en-1-one CAS No. 67100-39-4

3-Benzylcyclopent-2-en-1-one

Cat. No. B2780262
M. Wt: 172.227
InChI Key: QTXNAXAZAHYCSE-UHFFFAOYSA-N
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Patent
US07323604B2

Procedure details

To a −78° C. solution of benzyl magnesium chloride (14.3 mL, 28.5 mmol, 1.2 eq, 2 M solution in THF) in ether (50 mL) was slowly added 3-ethoxycyclopent-2-enone (2.84 mL, 23.8 mmol, 1 eq.). The reaction mixture was warmed up to −30° C. over 1 hour. At this point, a 1 M solution of HCl was added to the reaction mixture until the pH was adjusted to 1 as indicated by litmus paper. The solution was warmed up to room temperature and the layers were separated. The aqueous phase was extracted with 40 mL of Et2O (3×) and the combined organic layers were washed with 100 mL of brine (1×), dried over anhydrous MgSO4 and concentrated in vacuo. The residual oil was purified by flash chromatography (25% EtOAc/hexanes) to give (3.1 g, 76% yield) of the title compound as a colorless oil.
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O:12][C:13]1[CH2:17][CH2:16][C:15](=O)[CH:14]=1)C.Cl>CCOCC>[CH2:1]([C:15]1[CH2:16][CH2:17][C:13](=[O:12])[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl
Step Two
Name
Quantity
2.84 mL
Type
reactant
Smiles
C(C)OC1=CC(CC1)=O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed up to room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 40 mL of Et2O (3×)
WASH
Type
WASH
Details
the combined organic layers were washed with 100 mL of brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by flash chromatography (25% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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